3-{[(3,4-Difluorophenyl)methyl]amino}propan-1-ol is an organic compound characterized by an amino group and a difluorophenyl group attached to a propanol backbone. This compound is notable for its potential applications in medicinal chemistry and organic synthesis. Its molecular formula is with a molecular weight of approximately 201.21 g/mol. The compound is classified as an amino alcohol, which is a category of compounds that contain both amino and alcohol functional groups.
The synthesis of 3-{[(3,4-Difluorophenyl)methyl]amino}propan-1-ol typically involves several key steps:
In an industrial context, large-scale production may utilize continuous flow reactors to enhance yield and efficiency. Optimization of reaction parameters such as temperature and pressure is crucial for maximizing purity and output.
The molecular structure of 3-{[(3,4-Difluorophenyl)methyl]amino}propan-1-ol can be represented using the following structural formulas:
InChI=1S/C10H13F2NO/c11-9-4-1-3-8(10(9)12)7-13-5-2-6-14/h1,3-4,13-14H,2,5-7H2
C1=CC(=C(C=C1C(CCO)N)F)F
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 201.21 g/mol |
IUPAC Name | 3-{[(3,4-difluorophenyl)methyl]amino}propan-1-ol |
Isomeric SMILES | C1=CC(=C(C=C1[C@H](CCO)N)F)F |
The compound can undergo various chemical reactions typical of amino alcohols:
The specific reactions depend on the reagents employed and the environmental conditions (e.g., temperature, solvent). The presence of the difluorophenyl group significantly influences the reactivity and selectivity in these reactions.
The mechanism of action for 3-{[(3,4-Difluorophenyl)methyl]amino}propan-1-ol involves its interaction with biological targets at the molecular level. It is believed to affect specific pathways related to enzyme inhibition and receptor binding, which may underlie its potential therapeutic effects.
The physical properties of 3-{[(3,4-Difluorophenyl)methyl]amino}propan-1-ol include:
Key chemical properties include:
3-{[(3,4-Difluorophenyl)methyl]amino}propan-1-ol has several applications in various fields:
This compound stands out due to its unique structural features that provide avenues for further research and application in pharmaceuticals and materials science.
CAS No.: 21420-58-6
CAS No.: 12445-20-4
CAS No.: 14021-23-9
CAS No.: 1335-26-8
CAS No.: 207740-41-8